molecular formula C14H17NO3S2 B6540039 2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060282-53-2

2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540039
CAS No.: 1060282-53-2
M. Wt: 311.4 g/mol
InChI Key: KWDNSZBXIYBQBQ-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy (at position 2), methyl groups (at positions 4 and 5), and a sulfonamide group linked to a thiophene-3-ylmethyl moiety. The thiophene heterocycle in this compound may enhance electronic interactions in biological systems compared to purely aromatic or aliphatic substituents .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-10-6-13(18-3)14(7-11(10)2)20(16,17)15-8-12-4-5-19-9-12/h4-7,9,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDNSZBXIYBQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring The initial step may include the nitration of benzene to produce nitrobenzene, followed by reduction to aniline

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to produce sulfonyl chlorides or sulfonic acids.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or chromium(VI) oxide are used.

  • Reduction: : Common reducing agents include iron and hydrogen gas.

  • Substitution: : Electrophilic substitution often uses Lewis acids like aluminum chloride, while nucleophilic substitution may involve strong bases.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Amines.

  • Substitution: : Various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Sulfonamides have been widely studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis pathways, making them effective against pathogens like Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Cancer Research
Recent investigations have focused on the compound's role in cancer therapy. It has been found to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Case studies have shown that analogs of this compound can enhance the efficacy of traditional chemotherapeutic agents, making them a subject of interest in combinatorial cancer treatments .

Agricultural Science Applications

Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Preliminary studies indicate that it can act as an insecticide against common agricultural pests. Field trials have reported a decrease in pest populations when treated with formulations containing this sulfonamide, highlighting its potential as an environmentally friendly alternative to synthetic pesticides .

Herbicide Development
Research is also exploring its application in herbicide development. The compound's ability to inhibit specific enzymatic pathways in plants could lead to the formulation of selective herbicides that target unwanted flora while preserving crop health .

Material Science Applications

Polymer Chemistry
In material science, 2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is being investigated for its potential use in polymer synthesis. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers, making it suitable for high-performance applications .

Nanomaterials
The compound has been utilized in the synthesis of nanomaterials for various applications, including drug delivery systems and biosensors. Its unique chemical properties allow for functionalization at the nanoscale, improving the efficiency of drug encapsulation and release profiles .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivityEffective against E. coli and S. aureus
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines
Cancer ResearchInduces apoptosis in cancer cells
Agricultural SciencePesticidal ActivityDecreased pest populations in field trials
Herbicide DevelopmentInhibits specific plant enzymatic pathways
Material SciencePolymer ChemistryEnhances thermal stability of polymers
NanomaterialsImproves drug delivery systems

Mechanism of Action

The mechanism by which 2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exerts its effects involves the inhibition of bacterial enzymes. The sulfonamide group interferes with the synthesis of folic acid in bacteria, which is essential for their growth and replication.

Molecular Targets and Pathways

  • Bacterial Enzymes: : The compound targets enzymes involved in the folic acid synthesis pathway.

  • Pathways: : The disruption of folic acid synthesis leads to the inhibition of bacterial growth and reproduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide and analogous sulfonamides:

Compound Name Substituent on Sulfonamide Nitrogen Molecular Weight CAS Number Notable Features
This compound Thiophen-3-ylmethyl Not explicitly stated Not provided Thiophene enhances π-π stacking and electronic interactions
2-Methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide Pyridin-3-yl 498.68 856405-77-1 Pyridine may improve solubility in polar solvents
2-Methoxy-4,5-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide 2-Oxo-2-(2-phenylmorpholino)ethyl Not provided 954039-05-5 Morpholino and oxo groups may increase hydrogen-bonding capacity
2-Amino-4,5-dimethyl-N-(pentan-3-yl)benzene-1-sulfonamide Pentan-3-yl 282.39 Not provided Aliphatic chain reduces steric hindrance, potentially improving membrane permeability
4-Amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide 4,5-Dimethyl-2-oxazolyl Not provided Not provided Oxazole ring introduces rigidity and potential antimicrobial activity

Patent and Industrial Relevance

The target compound’s thiophene substituent may offer patentability advantages over common aryl/heteroaryl groups .

Biological Activity

2-Methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial effects. This article reviews the existing literature on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure

The compound can be represented by the following chemical structure:

C13H15NO2S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its anticancer and antimicrobial properties.

1. Anticancer Activity

Several studies have evaluated the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have demonstrated its effectiveness against multiple cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-710
HepG215
A54912
LoVo18

In a study by , the compound exhibited significant cytotoxic effects across various cancer cell lines. The mechanism of action was further elucidated through flow cytometry, which indicated that the compound induces apoptosis in MCF-7 cells by activating caspases and altering Bcl-2 family protein levels.

The anticancer activity appears to be mediated through several pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells, characterized by increased sub-G1 phase populations in cell cycle analysis.
  • Cell Cycle Arrest : It causes cell cycle arrest at various phases, particularly in G1 and G2/M phases.

Figure 1: Apoptotic Effects on MCF-7 Cells

Flow Cytometry Analysis (Hypothetical link for illustration)

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial efficacy was assessed using standard broth microdilution methods. The compound displayed selective activity against Gram-positive bacteria while showing moderate effects against Gram-negative strains.

Structure-Activity Relationships (SAR)

The modification of the thiophene and sulfonamide moieties has been crucial in enhancing the biological activity of these compounds. Research suggests that:

  • Substituents on the thiophene ring can significantly influence both anticancer and antimicrobial properties.

Case Studies

A recent study explored the therapeutic potential of this compound in combination with traditional chemotherapeutics. The results indicated enhanced efficacy when used alongside established drugs like doxorubicin, suggesting a synergistic effect that warrants further investigation.

Q & A

What are the key synthetic steps and reaction conditions for synthesizing 2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide?

Basic Research Question
The synthesis typically involves multi-step reactions starting with sulfonylation of the benzene core, followed by alkylation with a thiophene-derived moiety. Key conditions include:

  • Solvents : Ethanol or dimethylformamide (DMF) for solubility and reactivity control .
  • Catalysts : Triethylamine to facilitate sulfonamide bond formation .
  • Purification : Recrystallization or column chromatography to achieve >95% purity .
  • Monitoring : HPLC and NMR spectroscopy to track intermediates and confirm final product integrity .

How is the molecular structure of this compound characterized in academic research?

Basic Research Question
Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify functional groups (e.g., methoxy, methyl, thiophene) and connectivity .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 353.44 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemistry, though limited by crystal formation challenges .

What methodological approaches are used to determine solubility and physicochemical properties when data is unavailable?

Basic Research Question
When solubility data is lacking:

  • Experimental Methods : Shake-flask technique with UV-Vis quantification in solvents (e.g., DMSO, water) .
  • Computational Tools : LogP calculators (e.g., ACD/Labs) to estimate lipophilicity, critical for formulation studies .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting points and stability .

How can researchers optimize synthetic yield and purity for scalable production?

Advanced Research Question
Optimization strategies include:

  • Design of Experiments (DoE) : Statistical modeling to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .
  • Flow Chemistry : Continuous flow systems to enhance reproducibility and reduce side reactions .
  • In-line Analytics : Real-time HPLC monitoring to adjust parameters dynamically .

How should contradictions in reported biological activity data be resolved?

Advanced Research Question
Discrepancies (e.g., varying IC50_{50} values) require:

  • Standardized Assays : Replicate enzyme inhibition studies (e.g., acetylcholinesterase or carbonic anhydrase) under controlled conditions .
  • SAR Analysis : Compare structural analogs to isolate substituent effects (e.g., methoxy vs. ethoxy groups) .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify confounding variables (e.g., solvent choice) .

What in silico methods predict the compound’s biological targets and binding modes?

Advanced Research Question
Computational approaches include:

  • Molecular Docking : Tools like AutoDock Vina to simulate interactions with enzymes (e.g., sulfonamide binding to carbonic anhydrase active sites) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonamide, thiophene) for target engagement .
  • MD Simulations : Assess binding stability over time using GROMACS or AMBER .

How can experimental designs improve reaction efficiency for novel derivatives?

Advanced Research Question
Innovative designs involve:

  • Taguchi Methods : Orthogonal arrays to minimize experimental runs while maximizing data output .
  • Machine Learning : Train models on reaction datasets to predict optimal conditions for new analogs .
  • Parallel Synthesis : Automated platforms to screen multiple substrates simultaneously .

What reaction mechanisms underlie the compound’s transformations under varying conditions?

Advanced Research Question
Mechanistic insights are gained via:

  • Kinetic Studies : Monitor reaction rates under different temperatures/pH to infer pathways (e.g., SN2 vs. radical mechanisms) .
  • Isotopic Labeling : 18^{18}O tracing in sulfonamide hydrolysis to confirm nucleophilic attack sites .
  • DFT Calculations : Simulate transition states and energy barriers for key steps (e.g., alkylation) .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Research Question
SAR strategies include:

  • Substituent Scanning : Synthesize derivatives with modified methoxy, methyl, or thiophene groups .
  • Bioisosteric Replacement : Swap sulfonamide with carboxamide to assess activity retention .
  • 3D-QSAR : CoMFA/CoMSIA models to correlate spatial features with biological activity .

What analytical validation protocols ensure batch-to-batch consistency in academic settings?

Advanced Research Question
Quality control requires:

  • Reference Standards : USP-grade compounds for calibration .
  • Forced Degradation Studies : Expose the compound to heat, light, or humidity to validate stability-indicating HPLC methods .
  • Inter-laboratory Cross-Validation : Collaborate with independent labs to confirm reproducibility .

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